molecular formula C46H34O B15213903 5,6-Bis(4-methylphenyl)-1,3,4,7-tetraphenyl-2-benzofuran CAS No. 62422-89-3

5,6-Bis(4-methylphenyl)-1,3,4,7-tetraphenyl-2-benzofuran

Cat. No.: B15213903
CAS No.: 62422-89-3
M. Wt: 602.8 g/mol
InChI Key: VPXMFHIENGEVMZ-UHFFFAOYSA-N
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Description

1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran is a complex organic compound belonging to the isobenzofuran family This compound is characterized by its unique structure, which includes multiple phenyl and p-tolyl groups attached to an isobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran typically involves multi-step organic reactions. One common method starts with the reaction of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature, resulting in a dimeric ether compound. This intermediate is then heated in toluene under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for 1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl or p-tolyl rings.

Scientific Research Applications

1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a fluorescent probe.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes. For example, its ability to undergo oxidation and reduction reactions can influence redox pathways in cells. Additionally, its fluorescent properties make it useful for imaging and tracking biological processes.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylethene: Known for its aggregation-induced emission properties.

    Tetraphenylporphyrin: Used in photodynamic therapy and as a photosensitizer.

    Tetraphenyl-1,4-dioxin: Studied for its luminescent properties.

Uniqueness

1,3,4,7-Tetraphenyl-5,6-di-p-tolylisobenzofuran stands out due to its specific combination of phenyl and p-tolyl groups attached to an isobenzofuran core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic electronics.

Properties

CAS No.

62422-89-3

Molecular Formula

C46H34O

Molecular Weight

602.8 g/mol

IUPAC Name

5,6-bis(4-methylphenyl)-1,3,4,7-tetraphenyl-2-benzofuran

InChI

InChI=1S/C46H34O/c1-31-23-27-35(28-24-31)39-40(36-29-25-32(2)26-30-36)42(34-17-9-4-10-18-34)44-43(41(39)33-15-7-3-8-16-33)45(37-19-11-5-12-20-37)47-46(44)38-21-13-6-14-22-38/h3-30H,1-2H3

InChI Key

VPXMFHIENGEVMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=C(OC(=C3C(=C2C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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